molecular formula C5H3Br2N3O B582529 3,6-Dibromopyrazine-2-carboxamide CAS No. 1301613-77-3

3,6-Dibromopyrazine-2-carboxamide

Cat. No.: B582529
CAS No.: 1301613-77-3
M. Wt: 280.907
InChI Key: TWCACYWIPUIXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromopyrazine-2-carboxamide is a heterocyclic compound with the molecular formula C5H3Br2N3O. It is a derivative of pyrazine, characterized by the presence of two bromine atoms at the 3rd and 6th positions and a carboxamide group at the 2nd position. This compound is primarily used in research settings and has applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromopyrazine-2-carboxamide typically involves the bromination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective bromination to introduce bromine atoms at the desired positions. The brominated intermediate is then subjected to further reactions to introduce the carboxamide group .

Industrial Production Methods

The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromopyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or amines can be used to replace bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions are common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,6-Dibromopyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dibromopyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with nucleic acid synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromopyrazine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine atoms make it particularly reactive in substitution and coupling reactions, while the carboxamide group offers potential for hydrogen bonding and interaction with biological targets .

Properties

IUPAC Name

3,6-dibromopyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCACYWIPUIXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729043
Record name 3,6-Dibromopyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301613-77-3
Record name 3,6-Dibromopyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.